molecular formula C23H18N4O3 B2931134 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide CAS No. 361173-83-3

3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide

Cat. No.: B2931134
CAS No.: 361173-83-3
M. Wt: 398.422
InChI Key: SJSAHGOJPGDMPL-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide is a complex organic compound characterized by its unique triazatetracyclic structure.

Biochemical Analysis

Biochemical Properties

The compound N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide has been found to exhibit inhibitory activities against α-glucosidase . This enzyme is crucial in the breakdown of carbohydrates, and inhibitors of α-glucosidase are used in the treatment of type 2 diabetes mellitus . The compound’s interaction with α-glucosidase is characterized by its high inhibitory potency, with IC50 values several times more potent than the standard drug .

Cellular Effects

The effects of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide on cells are primarily related to its inhibitory activity against α-glucosidase . By inhibiting this enzyme, the compound can potentially influence cellular metabolism, particularly the breakdown and absorption of carbohydrates. This could have significant effects on cell signaling pathways and gene expression related to energy metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide involves binding interactions with the enzyme α-glucosidase . This binding inhibits the enzyme’s activity, preventing the breakdown of carbohydrates and thus influencing cellular metabolism . Further evaluations including kinetic analysis, circular dichroism, fluorescence spectroscopy, and thermodynamic profile were carried out for the most potent compound .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity against α-glucosidase, it is likely that the compound’s effects would be observable shortly after administration and would persist as long as the compound remains active in the system .

Metabolic Pathways

The specific metabolic pathways involving N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide are not clearly defined in the available literature. Given its inhibitory activity against α-glucosidase, it is likely involved in the metabolic pathways related to carbohydrate digestion .

Subcellular Localization

The subcellular localization of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide is not clearly defined in the available literature. Given its activity against α-glucosidase, it may be localized in areas of the cell where this enzyme is active

Preparation Methods

The synthesis of 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with specific aldehydes and ketones under controlled conditions. The reaction typically uses tetrahydrofuran (THF) as a solvent and may involve catalysts such as Au(I)/Ag(I) for efficient synthesis . Industrial production methods often employ microwave irradiation to expedite the reaction and improve yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazatetracyclic derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c1-29-15-11-14(12-16(13-15)30-2)22(28)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)27(21)23/h3-13H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSAHGOJPGDMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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